molecular formula C14H10Cl2N2O B5256203 (Z)-1-(3,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one

(Z)-1-(3,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one

Cat. No.: B5256203
M. Wt: 293.1 g/mol
InChI Key: ZEKVTWOLFYWDAO-VURMDHGXSA-N
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Description

(Z)-1-(3,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a dichlorophenyl group and a pyridinylamino group connected by a propenone linkage, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-aminopyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often performed in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base or catalyst facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

(Z)-1-(3,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of (Z)-1-(3,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one: The (E)-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    1-(3,4-dichlorophenyl)-3-(pyridin-2-ylamino)propan-1-one: A related compound with a saturated propanone linkage instead of the propenone linkage.

    1-(3,4-dichlorophenyl)-3-(pyridin-2-ylamino)but-2-en-1-one: A similar compound with an extended carbon chain.

Uniqueness

(Z)-1-(3,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one is unique due to its specific (Z)-configuration, which can influence its reactivity and biological activity

Properties

IUPAC Name

(Z)-1-(3,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c15-11-5-4-10(9-12(11)16)13(19)6-8-18-14-3-1-2-7-17-14/h1-9H,(H,17,18)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKVTWOLFYWDAO-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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